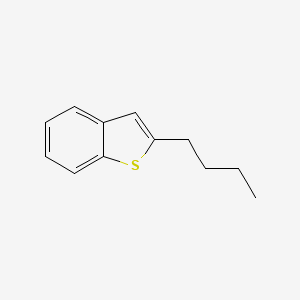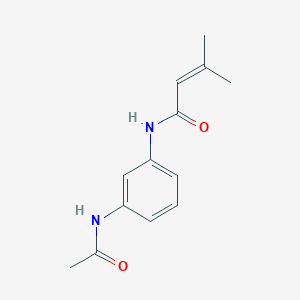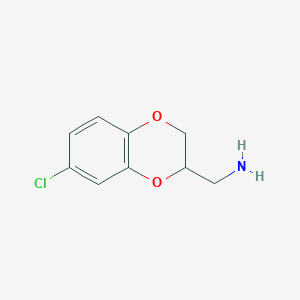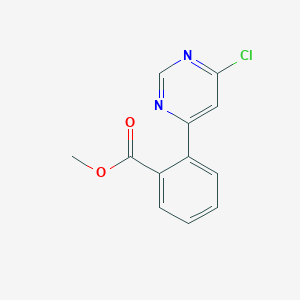![molecular formula C15H13BrO4 B8714188 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8714188.png)
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylmethyl group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .
Applications De Recherche Scientifique
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but lacks the methoxyphenylmethyl group.
5-Bromo-2-methylbenzoic acid: Similar but has a methyl group instead of the methoxyphenylmethyl group.
Uniqueness
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C15H13BrO4 |
|---|---|
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-5-3-2-4-10(13)9-20-14-7-6-11(16)8-12(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
YNWCCXZSGGJVQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

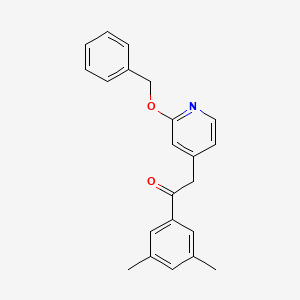
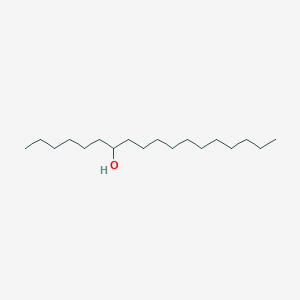
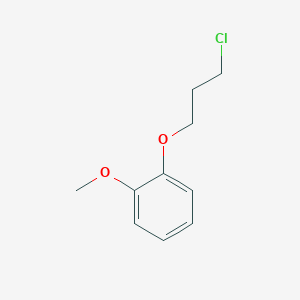
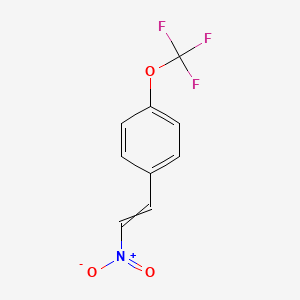
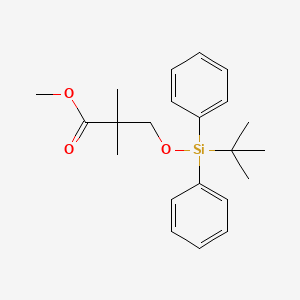
![2,11-Dibromobenzo[c]phenanthrene](/img/structure/B8714159.png)
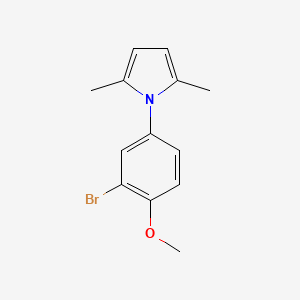
![1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B8714194.png)

